2-Azabicyclo[4.1.0]heptane-5-carboxylic acid
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Overview
Description
2-Azabicyclo[410]heptane-5-carboxylic acid is a bicyclic compound characterized by a nitrogen atom incorporated into its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes, followed by oxidation. This method is advantageous due to its operational ease and compatibility with a wide range of functional groups and substrates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[4.1.0]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Transition-metal-free, radical oxidation is a notable reaction for this compound.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, making them suitable for a broad array of substrates.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2-Azabicyclo[4.1.0]heptane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action for 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure plays a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, but it is known to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen atom, but with a different ring structure.
3-Azabicyclo[3.1.1]heptane: Known for its bioisosteric properties and used in medicinal chemistry.
Uniqueness
2-Azabicyclo[410]heptane-5-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-azabicyclo[4.1.0]heptane-5-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)4-1-2-8-6-3-5(4)6/h4-6,8H,1-3H2,(H,9,10) |
InChI Key |
JGYRIFWRPBYDKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC2C1C(=O)O |
Origin of Product |
United States |
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